molecular formula C10H11NO2 B1274216 5-Benzyl-1,3-oxazolidin-2-one CAS No. 42746-49-6

5-Benzyl-1,3-oxazolidin-2-one

Cat. No.: B1274216
CAS No.: 42746-49-6
M. Wt: 177.2 g/mol
InChI Key: DLBSGOZFSFUDKO-UHFFFAOYSA-N
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Description

5-Benzyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Inhibition and Biological Function

  • Δ-5 Desaturase Inhibition : The 1,3-oxazolidin-2-one scaffold, similar to 5-Benzyl-1,3-oxazolidin-2-one, was used in developing potent Δ-5 desaturase (D5D) inhibitors. These inhibitors have demonstrated significant in vivo activity in reducing the hepatic arachidonic acid/dihomo-γ-linolenic acid ratio in an atherosclerosis mouse model (Fujimoto et al., 2017).

  • Biofilm Inhibition in MRSA : Derivatives of 4-oxazolidinones, closely related to this compound, have been found to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). These compounds show significant potential as probes for studying bacterial biofilms (Edwards et al., 2017).

Mechanism of Action

While the specific mechanism of action for 5-Benzyl-1,3-oxazolidin-2-one is not provided, oxazolidin-2-ones are known for their unique mechanism of action. For example, they have been found to exhibit antibacterial activity, with some compounds containing oxazolidinone rings presenting potent antimicrobial activity against methicillin-resistant S. aureus (MRSA) and other Gram-positive bacteria .

Properties

IUPAC Name

5-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBSGOZFSFUDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962668
Record name 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42746-49-6
Record name 2-Oxazolidinone, 5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of KOH (9.4 g) in water (85 ml) was added to a stirred solution of the product from step (b) (5.1 g) in toluene (150 ml) at 0° C. A solution of phosgene (9.8 g) in toluene (78.4 ml =12.5% w/v) was added dropwise over 15 minutes and the mixture brought to room temperature, then stirred overnight. The aqueous-phase was separated and extracted with ethyl acetate. The combined extracts were evaporated in vacuo to give the desired product as a white solid (2.2 g), mp 106°-108° C. Elemental analysis was consistent with the proposed structure.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
78.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3-Epoxypropylbenzene (60 g, 448 mmol) and potassium cyanate (70 g, 364 mmol) were refluxed in DMF (600 ml) and water (300 ml) for 4 hours. The solvent was evaporated in vacuo and water added. The aqueous was then extracted with ethyl acetate, dried (Mg SO4) and evaporated. Recrystallization from ethyl acetate gave the product (28.2 g, 36%) Mpt 106-107° C. MS (EI) 177 (M+), 133, 86.
Quantity
60 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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